1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate

Description

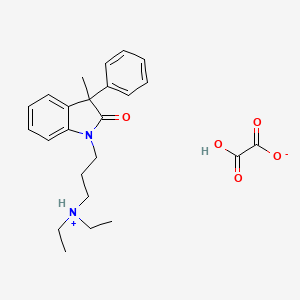

The compound 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate is an indol-2-one derivative with a diethylaminopropyl chain at position 1 and methyl-phenyl substituents at position 3. The oxalate salt enhances solubility and stability, making it relevant for pharmaceutical applications. Its molecular formula is C₃₂H₃₅N₃O₅ (base + oxalate), with a molecular weight of approximately 541.65 g/mol. The diethylamino group introduces basicity, allowing protonation in acidic environments, which may improve bioavailability .

Properties

CAS No. |

37129-59-2 |

|---|---|

Molecular Formula |

C24H30N2O5 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

diethyl-[3-(3-methyl-2-oxo-3-phenylindol-1-yl)propyl]azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C22H28N2O.C2H2O4/c1-4-23(5-2)16-11-17-24-20-15-10-9-14-19(20)22(3,21(24)25)18-12-7-6-8-13-18;3-1(4)2(5)6/h6-10,12-15H,4-5,11,16-17H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

DECAVEJBRPBKGY-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCCN1C2=CC=CC=C2C(C1=O)(C)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Oxindole Core

The key intermediate, 1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-1,3-dihydro-indol-2-one, can be synthesized via alkylation of the oxindole nitrogen with a 3-(diethylamino)propyl halide or tosylate derivative. The synthetic route is typically as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Starting from 3-methyl-3-phenyl-1,3-dihydro-indol-2-one | The oxindole nucleus is prepared via known methods starting from isatin derivatives or via Friedel-Crafts type cyclization. | Yields vary, typically moderate to good (50–80%) depending on method. |

| 2 | Alkylation with 3-(diethylamino)propyl chloride or bromide in presence of base (e.g., potassium carbonate, sodium hydride) in polar aprotic solvent (DMF, DMSO) | N-alkylation proceeds under mild heating (40–80°C) for several hours to overnight. | High yields (>70%) reported with proper control of temperature and stoichiometry. |

| 3 | Purification by extraction and chromatographic methods | Organic extraction (ethyl acetate, dichloromethane), washing, drying, and flash chromatography or recrystallization. | Pure product isolated as free base. |

This method is supported by literature describing similar N-alkylations on oxindole scaffolds, which are well-established in medicinal chemistry.

Formation of the Oxalate Salt

The free base is converted to the oxalate salt by reaction with oxalic acid dihydrate under controlled conditions:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Dissolution of free base in ethyl acetate or methanol | The free base is dissolved in a suitable solvent at room temperature or slightly elevated temperature (20–45°C). | Clear solution obtained. |

| 2 | Addition of oxalic acid dihydrate (1 equiv) | Oxalic acid is added slowly with stirring to the solution, often at 0–25°C to control crystallization. | Precipitation of oxalate salt begins. |

| 3 | Stirring for 1–2 hours, cooling to 0–5°C | Ensures complete salt formation and crystallization. | Crystalline oxalate salt isolated by filtration. |

| 4 | Washing and drying of the solid | Washed with cold ethyl acetate or isopropyl acetate to remove impurities and dried under vacuum or hot air oven at 50–60°C. | Yields typically 70–80%, high purity (>95%). |

This procedure is analogous to the preparation of oxalate salts of similar amine-containing compounds, as detailed in industrial and patent literature.

Representative Reaction Scheme

3-Methyl-3-phenyl-1,3-dihydro-indol-2-one + 3-(diethylamino)propyl halide

--(Base, DMF, 40-80°C)--> 1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-1,3-dihydro-indol-2-one

--(Oxalic acid, EtOAc, 0-25°C)--> Oxalate salt of 1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-1,3-dihydro-indol-2-one

Research Findings and Comparative Analysis

| Preparation Aspect | Method 1: Direct N-Alkylation | Method 2: Alternative Routes (e.g., via 3-bromooxindole intermediates) | Comments |

|---|---|---|---|

| Starting Materials | 3-methyl-3-phenyl-1,3-dihydro-indol-2-one and 3-(diethylamino)propyl halide | 3-bromooxindole derivatives with thiobenzamides or thioacetamides | Direct alkylation is simpler and more straightforward. |

| Reaction Time | 5–20 hours depending on conditions | 5–12 hours stirring plus workup | Comparable times; direct alkylation preferred for scale-up. |

| Yield | Typically >70% | Often >70%, sometimes >85% depending on substrate | Both methods yield high purity products; direct alkylation favored industrially. |

| Purification | Extraction + flash chromatography or crystallization | Similar chromatographic methods | Both yield analytically pure products. |

| Salt Formation | Reaction with oxalic acid in ethyl acetate or methanol | Same | Salt formation is standard and consistent across methods. |

Notes on Reaction Optimization and Scale-Up

- Solvent Choice: DMF and DMSO are preferred for alkylation due to their polarity and ability to dissolve both reactants and bases.

- Base Selection: Potassium carbonate or sodium hydride are commonly used; sodium hydride provides stronger deprotonation but requires careful handling.

- Temperature Control: Maintaining moderate temperatures (40–80°C) avoids side reactions and decomposition.

- Salt Crystallization: Cooling the reaction mixture during oxalate salt formation improves crystal quality and yield.

- Purity Assessment: HPLC and NMR are standard for confirming product purity and structural integrity.

Summary Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation | 3-(diethylamino)propyl chloride, Base (K2CO3 or NaH) | DMF or DMSO | 40–80°C | 5–20 h | >70% | Stirring under inert atmosphere recommended |

| Workup & Purification | Extraction (EtOAc, DCM), Chromatography | Various | RT | 1–2 h | - | Crystallization improves purity |

| Oxalate Salt Formation | Oxalic acid dihydrate (1 equiv) | Ethyl acetate or methanol | 0–25°C | 1–2 h | 70–80% | Cooling enhances crystallization |

| Drying | Vacuum oven or hot air oven | - | 50–60°C | Several hours | - | Ensures removal of residual solvents |

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halides, nucleophiles.

Major Products Formed

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

Biology: Investigated for its role in biological processes and potential as a bioactive molecule.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. Detailed studies have shown that it can influence pathways related to cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 3-Hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one (CAS 61381-54-2)

- Structure : Features a piperidinylmethyl group at position 1 and a hydroxy-2-oxopropyl substituent at position 3.

- Molecular Formula : C₁₇H₂₂N₂O₃ (MW: 302.37 g/mol).

- Key Differences: The absence of a phenyl group and diethylamino chain reduces hydrophobicity compared to the target compound.

Compound B : 1,3-Dihydro-3-(2-oxopropylidene)-2H-indol-2-one (CAS 6524-20-5)

- Structure : Contains a 2-oxopropylidene substituent at position 3.

- Molecular Formula: C₁₁H₉NO₂ (MW: 187.20 g/mol).

- The conjugated oxo group may enhance UV absorbance .

Compound C : 3-Hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

- Structure : Methyl group at position 1 and hydroxy-2-oxopropyl at position 3.

- Molecular Formula: C₁₃H₁₅NO₃ (MW: 233.26 g/mol).

- Key Differences: The hydroxy group increases polarity, while the methyl group reduces steric hindrance compared to the target’s phenyl substituent. This compound lacks the diethylamino-propyl chain, limiting its solubility in organic phases .

Physicochemical and Functional Comparisons

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 541.65 g/mol | 302.37 g/mol | 187.20 g/mol | 233.26 g/mol |

| Key Substituents | Diethylaminopropyl, Methyl-Phenyl | Piperidinylmethyl, Hydroxy-Oxopropyl | 2-Oxopropylidene | Methyl, Hydroxy-Oxopropyl |

| Solubility | High in acidic buffers (salt form) | Moderate in polar solvents | Low (non-ionic) | Moderate (polar) |

| Bioactivity Potential | Enhanced via protonation | Limited by hydrophilicity | UV-active, low bioactivity | Moderate hydrogen bonding |

| Synthetic Complexity | High (multiple substituents) | Moderate | Low | Low |

Key Differentiators of the Target Compound

Enhanced Solubility: The oxalate salt and diethylamino group improve aqueous solubility compared to non-ionic analogs like Compound B.

Dual Functionality: The phenyl group increases lipophilicity for membrane penetration, while the diethylamino chain supports ionic interactions.

Synthetic Versatility : RAFT polymerization (as in ) could optimize purity and molecular weight distribution if applied to this compound .

Biological Activity

1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C24H30N2O5

- Molecular Weight : 414.51 g/mol

- SMILES Notation : CCOCCN(CC)C(=O)C1=C(C(=C(C=C1)C)C(=O)O)C2=CC=CC=C2

Antibacterial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antibacterial properties. For instance:

- In vitro Studies : Compounds derived from 1,3-dihydro-2H-indol-2-one have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. Specifically, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1 | S. aureus (ATCC 25923) | 3.90 |

| 2 | MRSA (ATCC 43300) | <1 |

| 3 | E. coli | Inactive |

Antifungal Activity

The antifungal potential of the compound has also been explored:

- Fungal Strains Tested : Activity was assessed against Candida albicans, with some derivatives showing moderate antifungal effects.

| Compound | Fungal Strain | MFC (μg/mL) |

|---|---|---|

| A | Candida albicans | 7.80 |

| B | Aspergillus niger | Moderate |

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies:

- Cytotoxicity Tests : Certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values in the micromolar range (less than 10 μM). These compounds preferentially inhibited the proliferation of rapidly dividing cells such as A549 lung cancer cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| X | A549 | <10 |

| Y | HeLa | <10 |

Case Studies

Several studies have highlighted the pharmacological potential of indole derivatives:

- Study on Antitubercular Activity : A study synthesized various indole derivatives and tested them against Mycobacterium tuberculosis, finding promising results that warrant further exploration .

- Evaluation of Antimicrobial Properties : Another research effort focused on synthesizing new compounds based on the indole structure and evaluating their antimicrobial efficacy against a range of pathogens, demonstrating significant activity .

Q & A

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Forced Degradation Studies :

| Condition | Degradation Pathway |

|---|---|

| Acidic (pH 1) | Hydrolysis of oxalate ester |

| UV Light (300 nm) | N-dealkylation |

- Stabilization : Lyophilization and storage at -20°C in amber vials reduce degradation to <5% over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.